![molecular formula C12H16N2O2S B159528 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one CAS No. 137180-65-5](/img/structure/B159528.png)
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one” is a fragment-like molecule that has been found in complex with cAMP-dependent Protein Kinase A from Cricetulus griseus . The molecule has a unique structure that includes a thiazole ring, which is a heterocyclic compound consisting of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined using X-ray diffraction . The resolution of the structure was 1.14 Å, indicating a high level of detail .Scientific Research Applications
Anticancer and Antidiabetic Applications
- Development of Anticancer and Antidiabetic Agents : A novel series of spirothiazolidines, including analogs related to 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one, showed significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some compounds exhibited therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antimicrobial Activities
- Antimicrobial Properties : Various spiro thiazolinone heterocyclic compounds, including those related to the chemical structure of interest, demonstrated notable antimicrobial activities. The enhancement of antimicrobial effects was observed with the fusion of heterocyclic rings (Patel & Patel, 2015).
Synthesis and Transformations
- Synthesis and Novel Transformations : Research has focused on synthesizing various spiro compounds including 4-thiazolinone derivatives, which have shown antimicrobial activities. This includes the study of different transformations and characterizations of these compounds, providing a foundation for further application in medicinal chemistry (Al-Ahmadi & El-zohry, 1995).
Photoassisted Synthesis
- Enantioselective Photoassisted Synthesis : The compound and its derivatives have been used in photoassisted synthesis processes. These processes involve excited-state intramolecular proton transfer, generating complex polyheterocyclic structures with potential pharmaceutical applications (Mukhina & Kutateladze, 2016).
Biological Evaluation
- Biological Evaluation for Antimicrobial Activity : Novel compounds synthesized from derivatives of this compound have undergone biological evaluation, particularly for antimicrobial properties. This research contributes to the development of new antimicrobial agents (Singh, Srivastava, Tiwari, & Srivastava, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is the cAMP-dependent Protein Kinase A . This enzyme plays a crucial role in numerous cellular processes, including metabolism, transcription, and cell signaling .
Mode of Action
The compound interacts with its target, the cAMP-dependent Protein Kinase A, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the cellular processes it is involved in .
Biochemical Pathways
Given the role of camp-dependent protein kinase a, it is likely that the compound could influence pathways related to cellular metabolism, transcription, and cell signaling .
Result of Action
Given its target, it is plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .
Biochemical Analysis
Biochemical Properties
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus, where the compound acts as a ligand . This interaction highlights the compound’s potential in modulating kinase activity, which is essential for numerous cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to PKA, for example, can result in enzyme activation or inhibition, depending on the context of the interaction . Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins.
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHVGOUDDESRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342366 |
Source


|
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137180-65-5 |
Source


|
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




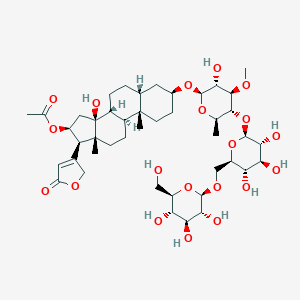
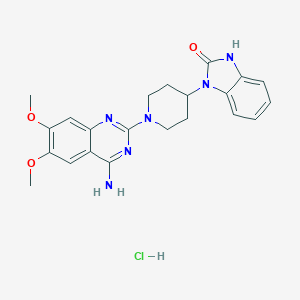
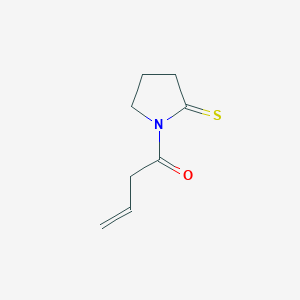
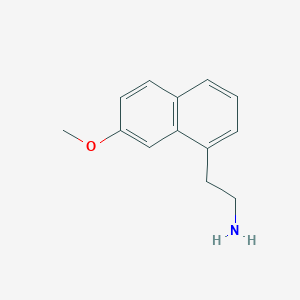
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
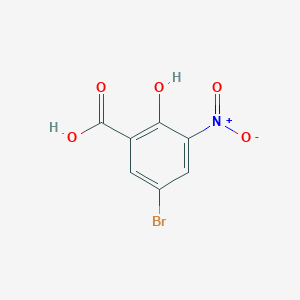
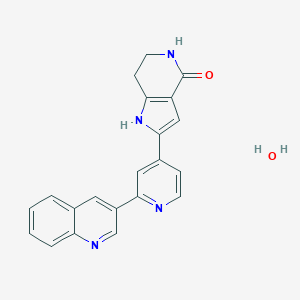
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
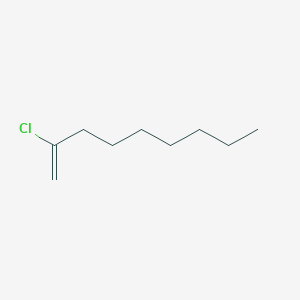
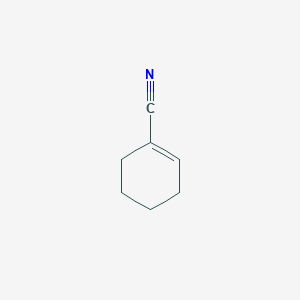
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)